1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene 1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18819741
InChI: InChI=1S/C7H4F2I2/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2
SMILES:
Molecular Formula: C7H4F2I2
Molecular Weight: 379.91 g/mol

1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene

CAS No.:

Cat. No.: VC18819741

Molecular Formula: C7H4F2I2

Molecular Weight: 379.91 g/mol

* For research use only. Not for human or veterinary use.

1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene -

Specification

Molecular Formula C7H4F2I2
Molecular Weight 379.91 g/mol
IUPAC Name 1-fluoro-3-(fluoromethyl)-2,5-diiodobenzene
Standard InChI InChI=1S/C7H4F2I2/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2
Standard InChI Key BAMDUIDCCHCTNT-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1CF)I)F)I

Introduction

1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene is a halogenated aromatic compound characterized by its unique molecular structure. It features a benzene ring substituted with two iodine atoms at positions 1 and 4, a fluorine atom at position 2, and a fluoromethyl group at position 6. This compound is recognized for its utility in various chemical syntheses and applications in scientific research, particularly in the fields of medicinal chemistry and materials science .

Synthesis

The synthesis of 1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene typically involves several key steps:

  • Initial Preparation: Starting materials are prepared through standard organic synthesis techniques.

  • Halogenation: Iodination and fluorination reactions are performed under controlled conditions.

  • Fluoromethylation: Introduction of the fluoromethyl group is achieved through specific reagents and conditions.

Reaction conditions often require careful temperature control and may utilize solvents such as dichloromethane or acetonitrile to facilitate solubility and reactivity. Optimizing reaction times and concentrations is critical for maximizing yield and purity.

Chemical Reactivity

Reactions involving 1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene generally follow classical electrophilic aromatic substitution pathways. The aromatic ring acts as a nucleophile towards electrophiles such as halogens or other reactive species. The stability of the compound under various conditions influences its reactivity profile, making it suitable for diverse synthetic applications.

Applications

1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene is used in various fields due to its unique chemical properties:

  • Medicinal Chemistry: It serves as a precursor for the synthesis of complex molecules with potential biological activity.

  • Materials Science: Its halogenated structure makes it useful for developing materials with specific properties.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzeneC7H4F2I2Fluoromethyl group at position 6
1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzeneCHFIOFluoromethoxy group instead of fluoromethyl
1,4-Diiodo-2-fluoro-3-(fluoromethyl)benzeneCHFIFluoromethyl group at position 3

Each of these compounds has distinct properties and applications based on the position and type of halogen substituents.

Research Findings

Research on 1,4-Diiodo-2-fluoro-6-(fluoromethyl)benzene is focused on its potential applications in medicinal chemistry and materials science. The compound's unique structure allows it to interact with biological systems, potentially influencing molecular targets through halogen bonding. This interaction can enhance the binding affinity of the compound to specific receptors or enzymes, making it relevant in drug design and development.

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